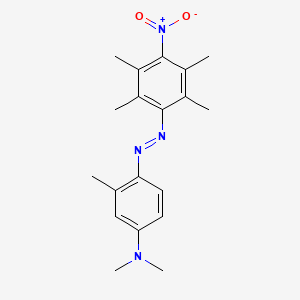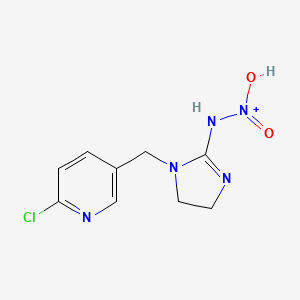
Imidacloprid, PESTANAL(R), analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidacloprid is a systemic chloronicotinyl insecticide belonging to the neonicotinoid class. It is widely used in agriculture to control pests such as aphids, scale insects, whiteflies, leafhoppers, some coleoptera, and some lepidoptera species . The PESTANAL® analytical standard of Imidacloprid is a high-purity compound used for analytical and research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imidacloprid is synthesized through a multi-step process involving the reaction of 2-chloropyridine with ethylamine to form 2-chloro-N-ethylpyridin-3-amine. This intermediate is then reacted with nitromethane to produce 1-(6-chloro-3-pyridylmethyl)-2-nitroguanidine .
Industrial Production Methods: Industrial production of Imidacloprid involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as chlorination, amination, and nitration under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Imidacloprid undergoes various chemical reactions, including:
Oxidation: Imidacloprid can be oxidized to form imidacloprid-urea.
Reduction: Reduction of Imidacloprid can lead to the formation of imidacloprid-guanidine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Imidacloprid-urea.
Reduction: Imidacloprid-guanidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Imidacloprid is extensively used in scientific research across various fields:
Biology: Studying its effects on insect physiology and behavior.
Medicine: Investigating its potential impacts on non-target organisms, including humans.
Industry: Used in the development of new insecticides and pest control strategies.
Mécanisme D'action
Imidacloprid acts by binding to the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding leads to the overstimulation and subsequent paralysis of the insect, ultimately causing its death. The compound specifically targets the nAChRs in insects, making it highly effective as an insecticide while having lower toxicity to mammals .
Comparaison Avec Des Composés Similaires
- Acetamiprid
- Thiamethoxam
- Clothianidin
- Dinotefuran
- Fipronil
Comparison: Imidacloprid is unique among neonicotinoids due to its high efficacy and systemic action. Compared to Acetamiprid and Thiamethoxam, Imidacloprid has a broader spectrum of activity and longer residual effects. Clothianidin and Dinotefuran share similar modes of action but differ in their environmental persistence and toxicity profiles. Fipronil, although not a neonicotinoid, is often compared due to its use in similar applications but has a different mode of action targeting gamma-aminobutyric acid (GABA) receptors .
Propriétés
Formule moléculaire |
C9H11ClN5O2+ |
|---|---|
Poids moléculaire |
256.67 g/mol |
Nom IUPAC |
[[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]amino]-hydroxy-oxoazanium |
InChI |
InChI=1S/C9H11ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)(H,16,17)/q+1 |
Clé InChI |
NGMSPOSMFBBZMX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=N1)N[N+](=O)O)CC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
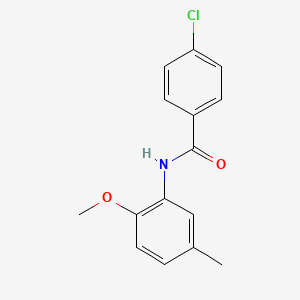
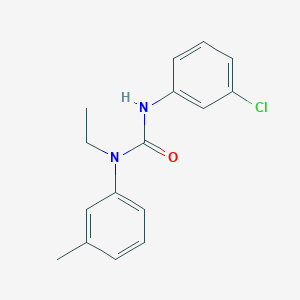

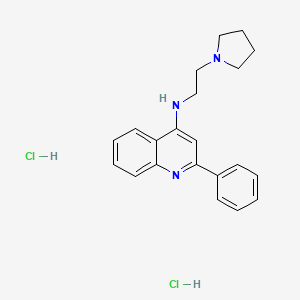
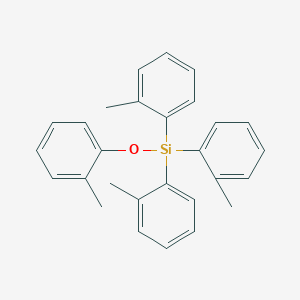
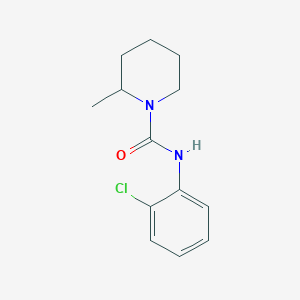
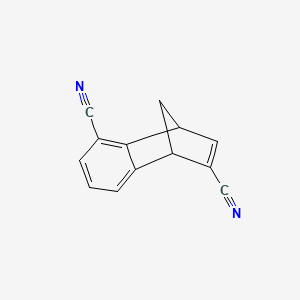
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
